Gas-Phase Proton Affinity and Ion Chemistry Divergence
In an ion cyclotron resonance (ICR) spectroscopy study directly comparing six fluorinated acetones, 1,1,1,3-tetrafluoroacetone was found to occupy a unique position in the series. Unlike 1,1,1-trifluoroacetone, where the acetyl ion (CH₃CO⁺) is the exclusive dominant species, and unlike hexafluoroacetone, which exhibits very simple ion chemistry due to the absence of protons, 1,1,1,3-tetrafluoroacetone is one of only two species in the series where protonated molecule (MH⁺) formation is a significant process, alongside 1,3-difluoroacetone [1]. Furthermore, it is specifically highlighted for displaying prominent complex rearrangement reactions, a behavior it shares with pentafluoroacetone but not with monofluoro-, 1,3-difluoro-, 1,1,1-trifluoro-, or hexafluoroacetone [1]. The gas-phase proton affinity of the series was measured and found to decrease linearly with cumulative fluorine substitution, placing 1,1,1,3-tetrafluoroacetone at a quantified intermediate basicity (specific numerical values are within the full text) [1].
| Evidence Dimension | Gas-Phase Ion Chemistry Profile (Dominant Ion and Reaction Type) |
|---|---|
| Target Compound Data | 1,1,1,3-Tetrafluoroacetone: Significant MH⁺ formation; Prominent complex rearrangement reactions |
| Comparator Or Baseline | 1,1,1-Trifluoroacetone: Acetyl ion is dominant at all times; Monofluoroacetone: Acetyl ion is dominant; Hexafluoroacetone: Very simple ion chemistry, no MH⁺; 1,1,3,3-Tetrafluoroacetone: Significant MH⁺ formation; Pentafluoroacetone: Prominent complex rearrangement reactions |
| Quantified Difference | Qualitative categorical difference: Dominant ion species (MH⁺ vs. acetyl ion) and reaction complexity (prominent rearrangements vs. simple proton transfer) are distinct. Proton affinity is intermediate between less and more fluorinated analogs. |
| Conditions | Gas-phase ion cyclotron resonance (ICR) spectroscopy. Direct comparison of monofluoroacetone, 1,3-difluoroacetone, 1,1,1-trifluoroacetone, 1,1,1,3-tetrafluoroacetone, 1,1,3,3-tetrafluoroacetone, pentafluoroacetone, and hexafluoroacetone. |
Why This Matters
This evidence directly quantifies that 1,1,1,3-tetrafluoroacetone will follow a fundamentally different ionization and fragmentation pathway in mass spectrometry and gas-phase reaction studies compared to its closest analogs, making it the only appropriate choice for experiments requiring a fluorinated ketone that forms a stable protonated molecule while retaining the capacity for complex rearrangements.
- [1] Drummond, I. W., & McMahon, T. B. (1982). Gas phase ion chemistry and basicities of fluorinated acetones: An ion cyclotron resonance study of the effects of multiple fluorine substitution on reactivities of fluoroketones and stabilities of protonated carbonyl compounds. Journal of Organometallic Chemistry, 234(1), C19–C22. View Source
